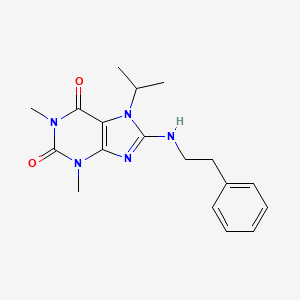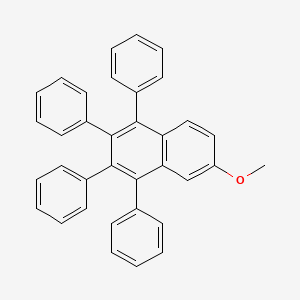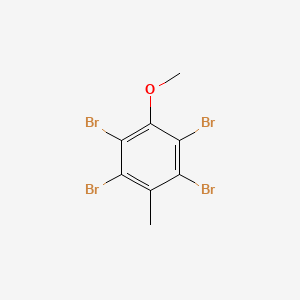
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene is an organic compound with the molecular formula C8H6Br4O and a molecular weight of 437.752 g/mol . This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methyl group attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene typically involves the bromination of 3-methoxy-6-methyl-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,2,4,5 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Applications De Recherche Scientifique
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrabromo-5-methoxy-6-methyl-benzene: Similar structure but different bromination pattern.
1,2,4,5-Tetrabromo-3-methyl-6-methoxy-benzene: Similar structure with different positions of the methoxy and methyl groups.
Uniqueness
1,2,4,5-Tetrabromo-3-methoxy-6-methyl-benzene is unique due to its specific bromination pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
59410-14-9 |
|---|---|
Formule moléculaire |
C8H6Br4O |
Poids moléculaire |
437.75 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3-methoxy-6-methylbenzene |
InChI |
InChI=1S/C8H6Br4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3 |
Clé InChI |
OGXHSRAXVYFXCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)Br)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


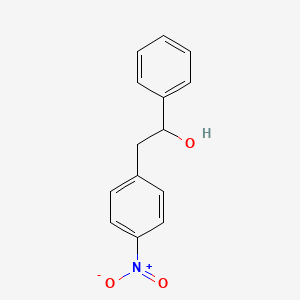


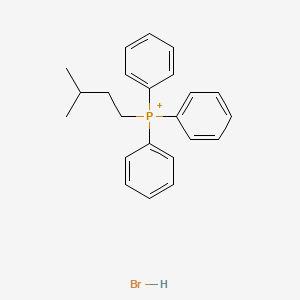

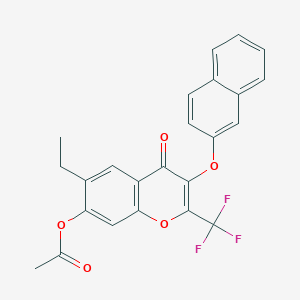

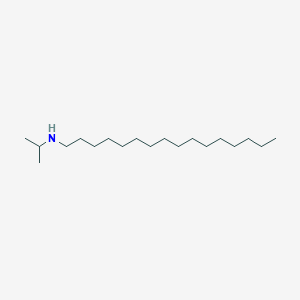

![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
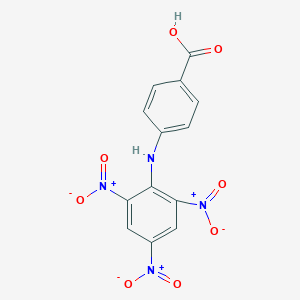
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
